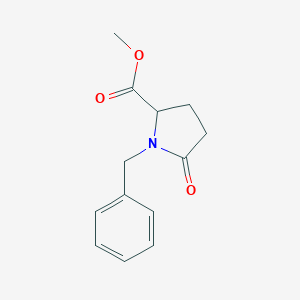

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQSGNPXDLFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455095 | |

| Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103301-78-6 | |

| Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a key chiral building block in the synthesis of various biologically active compounds, holds significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of a primary and efficient synthetic pathway to this valuable molecule. The synthesis commences from the readily available L-pyroglutamic acid, proceeding through a two-step sequence of N-benzylation and subsequent esterification. This guide elucidates the mechanistic underpinnings of each synthetic step, offers detailed, field-tested experimental protocols, and provides comprehensive characterization data for the final product. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high yield, thereby serving as a reliable resource for researchers in the field.

Introduction

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Specifically, functionalized pyroglutamic acid derivatives, such as this compound, serve as versatile intermediates in the asymmetric synthesis of complex molecules. The presence of a chiral center at the 2-position, derived from the natural amino acid L-glutamic acid, makes these compounds particularly valuable for the stereoselective synthesis of therapeutic agents. The N-benzyl group provides a lipophilic character and can influence the conformational properties of the molecule, while the methyl ester at the 2-position offers a handle for further chemical transformations. This guide details a robust and scalable synthesis of this compound, providing a foundational methodology for its application in drug discovery and development.

Synthesis Pathway Overview

The most direct and widely applicable synthesis of this compound involves a two-step process starting from L-pyroglutamic acid. The first step is the protection of the secondary amine within the pyroglutamate ring via N-benzylation. The subsequent step involves the esterification of the carboxylic acid functionality to yield the desired methyl ester.

Caption: Overall synthetic scheme for this compound.

Part 1: N-Benzylation of L-Pyroglutamic Acid

The initial step focuses on the introduction of the benzyl group onto the nitrogen atom of the pyroglutamate ring. This is typically achieved through a nucleophilic substitution reaction where the deprotonated nitrogen acts as the nucleophile.

Mechanistic Insight

The reaction proceeds via an S_N2 mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the secondary amine of L-pyroglutamic acid, forming a sodium salt. This salt is a potent nucleophile that readily attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the N-benzyl bond. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is crucial as it solubilizes the reactants and facilitates the reaction without interfering with the strong base.

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks in Medicinal Chemistry

In the landscape of modern drug development, the demand for stereochemically pure and conformationally defined molecules is paramount. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a derivative of L-pyroglutamic acid, has emerged as a pivotal chiral building block. Its rigid, five-membered lactam structure provides a predictable and spatially defined scaffold, making it an invaluable tool for the asymmetric synthesis of complex bioactive molecules. This guide offers a comprehensive overview of its properties, synthesis, and diverse applications, providing researchers with the technical insights necessary to leverage this versatile synthon in their drug discovery programs.

Pyroglutamic acid and its derivatives are prized in medicinal chemistry for their ability to introduce conformational constraints into peptide and non-peptide structures.[1][2] This conformational rigidity can enhance binding affinity to biological targets, improve metabolic stability, and increase oral bioavailability. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, with its protected amine and ester functionalities, serves as a ready-to-use intermediate for the construction of sophisticated molecular architectures, from novel neuroprotective agents to innovative anticancer and antimicrobial compounds.[3]

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is essential for its effective application in synthesis and drug design. The key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | PubChem |

| Molecular Weight | 233.26 g/mol | PubChem |

| IUPAC Name | methyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate | PubChem |

| CAS Number | 57171-00-3 | PubChem |

| Appearance | Not specified (typically a solid or oil) | General knowledge |

| Solubility | Soluble in common organic solvents | General knowledge |

| XLogP3-AA | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Strategic Synthesis: N-Benzylation of a Pyroglutamate Ester

The most common and direct route to (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves the N-alkylation of its precursor, (S)-Methyl 5-oxopyrrolidine-2-carboxylate.[4] This reaction is a classic example of nucleophilic substitution, where the deprotonated nitrogen of the pyroglutamate lactam acts as a nucleophile, attacking the electrophilic benzyl bromide.

Causality Behind Experimental Choices

The selection of reagents and conditions for this synthesis is critical for achieving a high yield and purity.

-

Base: A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice for this purpose. It effectively deprotonates the N-H bond, forming a sodium salt of the pyroglutamate ester and hydrogen gas, which evolves from the reaction mixture.[5] The insolubility of NaH in most organic solvents necessitates a heterogeneous reaction, which can sometimes be slow. However, its efficacy and the irreversible nature of the deprotonation make it a reliable option. It is crucial to use NaH with caution, as it is highly reactive with protic solvents and moisture.

-

Solvent: A polar aprotic solvent is ideal for this reaction. Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices as they can dissolve the pyroglutamate ester and the benzyl bromide, facilitating the reaction. However, it's important to be aware of potential side reactions. For instance, sodium hydride can react with DMF, especially at elevated temperatures, which can lead to the formation of byproducts and reduce the yield of the desired product.[5]

-

Electrophile: Benzyl bromide is a highly effective benzylating agent due to the good leaving group ability of the bromide ion and the stability of the benzylic carbocation-like transition state.

Experimental Workflow Diagram

Caption: Synthetic workflow for the N-benzylation of (S)-Methyl 5-oxopyrrolidine-2-carboxylate.

Detailed Step-by-Step Methodology

Materials:

-

(S)-Methyl 5-oxopyrrolidine-2-carboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Benzyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add (S)-Methyl 5-oxopyrrolidine-2-carboxylate (1 equivalent).

-

Solvation: Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the suspension at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

-

Alkylation: Add benzyl bromide (1.2 equivalents) dropwise via the dropping funnel at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate.

Applications in Drug Discovery and Development

The unique structural features of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate make it a valuable scaffold for the synthesis of a wide range of biologically active compounds.

Neuroprotective Agents: Targeting the NMDA Receptor

One of the most significant applications of this chiral building block is in the development of neuroprotective agents, particularly antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of the NMDA receptor is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[6] The NR2B subtype of the NMDA receptor has been a key target for therapeutic intervention.[7][8][9][10]

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has been utilized in the synthesis of novel 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives that exhibit potent neuroprotective activity. These compounds have been shown to attenuate NMDA-induced cytotoxicity and Ca²⁺ influx. The rigid pyrrolidinone core helps to orient the benzyl and carboximidamide groups in a specific spatial arrangement, which is crucial for high-affinity binding to the NR2B-NMDA receptor.[11]

Conformationally Constrained Peptidomimetics

The pyrrolidinone ring system serves as an excellent surrogate for proline, a naturally occurring amino acid that often induces turns in peptide chains.[12] By incorporating (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate into peptide sequences, researchers can create conformationally constrained peptidomimetics with enhanced biological activity and stability.[13][14] These modified peptides are less susceptible to enzymatic degradation and can exhibit improved receptor binding profiles. This strategy has been successfully employed in the design of inhibitors for various enzymes and protein-protein interactions.

Anticancer and Antimicrobial Agents

The 5-oxopyrrolidine scaffold is also a feature in a number of natural products with antimicrobial and anticancer properties.[3] Synthetic derivatives of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate have been explored for their potential as novel therapeutic agents in these areas. The ability to readily modify the benzyl and ester groups allows for the generation of diverse chemical libraries for screening and lead optimization. For instance, various 5-oxopyrrolidine derivatives have shown promising activity against multidrug-resistant Staphylococcus aureus and human lung cancer cell lines.[3]

Logical Relationship Diagram of Applications

Caption: Key application areas of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate in drug discovery.

Conclusion: A Versatile Tool for Future Drug Development

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate stands out as a highly valuable and versatile chiral building block in the arsenal of the medicinal chemist. Its inherent conformational rigidity, coupled with the ease of its synthesis and derivatization, provides a robust platform for the design and development of novel therapeutics. From targeting complex receptors in the central nervous system to mimicking key structural motifs in peptides, the applications of this compound are broad and impactful. As the pursuit of more specific, potent, and stable drug candidates continues, the strategic use of such well-defined chiral synthons will undoubtedly play an increasingly critical role in shaping the future of medicine.

References

-

Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect Against Neurotoxicity Induced Cell Death in Alzheimer's Disease. CUNY Academic Works. Available at: [Link]

-

Gang, F. L., Zhu, F., Li, X. T., Wei, J. L., Wu, W. J., & Zhang, J. W. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & medicinal chemistry, 26(16), 4644–4649. Available at: [Link]

-

Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of organic chemistry. Available at: [Link]

-

Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. Available at: [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. Available at: [Link]

-

Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. HETEROCYCLES, 89(8), 1801-1825. Available at: [Link]

-

Gudelis, A., Mickevičius, V., & Vaickelionienė, R. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(13), 2639. Available at: [Link]

-

Wünsch, B., Schepmann, D., & Mersch, T. (2010). Conformationally Constrained NR2B Selective NMDA Receptor Antagonists Derived From Ifenprodil: Synthesis and Biological Evaluation of tetrahydro-3-benzazepine-1,7-diols. Bioorganic & medicinal chemistry, 18(22), 7896–7907. Available at: [Link]

-

NR2B selective NMDA receptor antagonists. PubMed. Available at: [Link]

-

The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS medicinal chemistry letters. Available at: [Link]

-

METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)-. Global Substance Registration System. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (Basel, Switzerland). Available at: [Link]

-

McCauley, J. A., Theberge, C. R., Romano, J. J., Billings, S. B., Anderson, K. D., Claremon, D. A., ... & Liverton, N. J. (2004). NR2B-selective N-methyl-D-aspartate antagonists: synthesis and evaluation of 5-substituted benzimidazoles. Journal of medicinal chemistry, 47(8), 2089–2096. Available at: [Link]

-

Curtis, N. R., Diggle, H. J., Kulagowski, J. J., London, C., Grimwood, S., Hutson, P. H., ... & Wafford, K. A. (2003). Novel N1-(benzyl)cinnamamidine derived NR2B subtype-selective NMDA receptor antagonists. Bioorganic & medicinal chemistry letters, 13(4), 693–696. Available at: [Link]

-

Benzimidazole-2-carboxamides as novel NR2B selective NMDA receptor antagonists. Bioorganic & medicinal chemistry letters. Available at: [Link]

-

(S)-Methyl 5-oxopyrrolidine-2-carboxylate. Oakwood Chemical. Available at: [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules (Basel, Switzerland). Available at: [Link]

-

5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Semantic Scholar. Available at: [Link]

-

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. PubChem. Available at: [Link]

-

Studies on pyrrolidinones. Synthesis of N-(2-nitrobenzyl)pyroglutamic acid. ResearchGate. Available at: [Link]

-

PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses. Available at: [Link]

-

benzyl N-benzoyl-(L)-pyroglutamate. PubChem. Available at: [Link]

-

Drebushchak, T. N., Mikhailenko, M. A., & Boldyreva, E. V. (2021). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 1), 6–12. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-Methyl 5-oxopyrrolidine-2-carboxylate [oakwoodchemical.com]

- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect A" by Nourelhouda Joutey Elamrani [academicworks.cuny.edu]

- 7. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NR2B-selective N-methyl-D-aspartate antagonists: synthesis and evaluation of 5-substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N1-(benzyl)cinnamamidine derived NR2B subtype-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole-2-carboxamides as novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformationally constrained NR2B selective NMDA receptor antagonists derived from ifenprodil: Synthesis and biological evaluation of tetrahydro-3-benzazepine-1,7-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

- 13. The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

(R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate structure

An In-Depth Technical Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Executive Summary

(R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. As a derivative of pyroglutamic acid, a naturally occurring amino acid analog, it serves as a versatile stereodefined building block for the synthesis of complex molecular architectures. The presence of the benzyl protecting group on the lactam nitrogen enhances its utility in multi-step syntheses by preventing undesirable side reactions, while the methyl ester provides a readily modifiable handle for further chemical transformations. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: A Versatile Chiral Building Block

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products.[1] (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, belonging to this class, holds particular importance due to its defined stereochemistry at the C2 position. This chirality is crucial in drug design, as the biological activity of enantiomers can differ significantly.

The molecule is derived from (R)-pyroglutamic acid, which provides the foundational chiral pool. The N-benzyl group serves a dual purpose: it protects the secondary amine within the lactam ring from unwanted reactions and imparts lipophilicity, which can be advantageous for solubility in organic solvents commonly used in synthesis. The methyl ester at the C2 position is a key functional group for elaboration, often serving as an anchor point for building more complex structures through peptide couplings or reductions. Its role as a key intermediate allows for the development of novel therapeutics, including anticancer and antimicrobial agents.[1][2]

Physicochemical Properties and Structural Elucidation

The unambiguous identification and characterization of (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate are paramount for its effective use. Its core structure consists of a five-membered lactam ring, substituted at the C1 (nitrogen) position with a benzyl group and at the C2 position with a methyl carboxylate group, with the stereocenter at C2 having the (R) configuration.

Chemical Structure Diagram

Caption: Chemical structure of (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate.

Key Physicochemical Data

All quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 143317-59-3 | [3][4] |

| Molecular Formula | C₁₃H₁₅NO₃ | [5][6] |

| Molecular Weight | 233.26 g/mol | [5][6] |

| IUPAC Name | methyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate | Derived from[5] |

| InChIKey | FPJQSGNPXDLFTM-LLVKDONJSA-N | Derived from[6] |

| SMILES | COC(=O)[C@H]1CCC(=O)N1Cc2ccccc2 | [6] |

| Appearance | Expected to be a colorless to light yellow liquid or solid | Derived from[7] |

Synthesis and Mechanistic Insights

The synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is typically achieved via a two-step process starting from the commercially available and enantiopure (R)-pyroglutamic acid. This approach ensures the retention of the critical C2 stereocenter.

Synthetic Workflow Diagram

Caption: General two-step synthetic workflow from (R)-pyroglutamic acid.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology grounded in established chemical principles for esterification and N-alkylation reactions.

Part A: Fischer Esterification to (R)-Methyl 5-oxopyrrolidine-2-carboxylate

-

Principle: This acid-catalyzed reaction converts the carboxylic acid into its corresponding methyl ester. Thionyl chloride is an excellent choice as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion.[8]

-

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (100 mL).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the methanol. Causality: This exothermic reaction generates the HCl catalyst. Slow addition prevents a dangerous rise in temperature.

-

Once the addition is complete, add (R)-pyroglutamic acid (1.0 equivalent) portion-wise to the cold solution.

-

Remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

-

Work-up: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[8]

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude (R)-Methyl 5-oxopyrrolidine-2-carboxylate, which can often be used in the next step without further purification.

-

Part B: N-Benzylation to the Final Product

-

Principle: This is a nucleophilic substitution (Sₙ2) reaction. A base is required to deprotonate the weakly acidic lactam N-H, generating a nucleophilic amide anion that subsequently attacks the electrophilic benzylic carbon of benzyl bromide. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, ensuring complete deprotonation. Dimethylformamide (DMF) is an excellent polar aprotic solvent that solvates the cation, leaving the nucleophile highly reactive.

-

Procedure:

-

Dissolve the crude methyl pyroglutamate (1.0 equivalent) from Part A in anhydrous DMF (50 mL) in a dry 250 mL three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Causality: Adding the strong base at a low temperature controls the exothermic reaction and hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes. The cessation of H₂ bubbling indicates the formation of the sodium salt is complete.

-

Add benzyl bromide (BnBr, 1.1 equivalents) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate.

-

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data, inferred from analogous structures reported in the literature, are detailed below.[1][9][10]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): 7.20-7.40 (m, 5H, Ar-H ), 4.50-5.10 (ABq, 2H, -NCH₂ Ph), 4.20-4.40 (dd, 1H, CH -COOMe), 3.70 (s, 3H, -OCH₃ ), 2.10-2.60 (m, 4H, ring -CH₂ CH₂ -). Rationale: The benzylic protons are diastereotopic and should appear as an AB quartet. The C2 proton will be a doublet of doublets due to coupling with the two C3 protons. |

| ¹³C NMR | δ (ppm): ~175 (lactam C =O), ~172 (ester C =O), ~136 (Ar-C quat.), ~128 (Ar-C H), ~57 (C H-COOMe), ~52 (-OC H₃), ~47 (-NC H₂Ph), ~30 (C H₂), ~25 (C H₂). Rationale: Two distinct carbonyl signals are expected. The signals for the benzyl group and the chiral core will be clearly identifiable in the aromatic and aliphatic regions, respectively. |

| FT-IR | ν (cm⁻¹): ~1745 (ester C=O stretch), ~1695 (lactam C=O stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch). Rationale: The two carbonyl groups will have distinct stretching frequencies, with the ester typically appearing at a higher wavenumber than the lactam. |

| Mass Spec. | [M+H]⁺: m/z = 234.11. [M+Na]⁺: m/z = 256.09. Rationale: High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₃H₁₅NO₃. |

Applications in Medicinal Chemistry and Asymmetric Synthesis

(R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is not an end product but a high-value intermediate. Its synthetic utility stems from the orthogonal reactivity of its functional groups.

-

Chiral Scaffold: It provides a rigid, stereodefined core onto which various functionalities can be appended, making it invaluable for constructing libraries of chiral compounds for biological screening.[11]

-

Synthesis of Constrained Amino Acids: The pyrrolidinone ring mimics a peptide turn, a common motif in protein-ligand interactions. Derivatives of this molecule are used to synthesize conformationally restricted analogs of natural amino acids and peptides.

-

Precursor to Bioactive Molecules: The pyroglutamic acid framework is a key component in various pharmaceuticals. For example, derivatives are explored as P2X7 receptor antagonists and have been incorporated into molecules with potential anticancer and antimicrobial activities.[1]

Role as a Synthetic Intermediate

Caption: Key transformations of the title compound into other useful chiral synthons.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Identification: May cause skin and serious eye irritation. May be harmful if swallowed.[3][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

(R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a cornerstone chiral building block for modern organic synthesis and drug discovery. Its straightforward preparation from an inexpensive, enantiopure starting material, combined with its versatile chemical handles, ensures its continued application in the pursuit of novel, stereochemically complex molecules. This guide has outlined its fundamental properties, a robust and mechanistically sound synthetic procedure, and its principal applications, providing a solid foundation for its use in a research and development setting.

References

-

Angewandte Chemie International Edition. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (2021). Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters. [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of pyroglutamic acids and esters from glycine derivatives. [Link]

- Google Patents. (n.d.). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.

-

The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film.... [Link]

-

PubChem. (n.d.). (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. [Link]

-

Global Substance Registration System. (n.d.). METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)-. [Link]

-

PubMed. (2002). Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. [Link]

-

Semantic Scholar. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. [Link]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

- Google Patents. (n.d.). EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs.

- Google Patents. (n.d.).

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Drugfuture.com. (n.d.). (R)-METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE. [Link]

-

Semantic Scholar. (2023). 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. [Link]

- Google Patents. (n.d.). CN105130870A - Preparation method of L-pyroglutamic acid benzyl ester.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 4. This compound, (R)- [drugfuture.com]

- 5. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | C13H15NO3 | CID 10998904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (CAS 103301-78-6)

Abstract

This technical guide provides a comprehensive overview of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a key synthetic intermediate in the development of novel neuroprotective agents. The guide details the compound's chemical and physical properties, provides a detailed protocol for its synthesis, and explores its applications in medicinal chemistry, with a particular focus on its role as a modulator of glutamatergic neurotransmission. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule in their work.

Introduction: The Significance of the Pyroglutamate Scaffold

The pyroglutamate scaffold, a five-membered lactam ring derived from glutamic acid, is a privileged structure in medicinal chemistry. Its rigid, cyclic nature provides a constrained conformational framework that is amenable to the design of potent and selective ligands for various biological targets. The N-substitution of the pyroglutamate ring, in particular, offers a facile route to modulate the compound's physicochemical properties and biological activity. This guide focuses on a key derivative, this compound, where the introduction of an N-benzyl group has been shown to be crucial for its neuroprotective effects.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key characteristics of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103301-78-6 (Racemic) | Multiple Chemical Suppliers |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| IUPAC Name | This compound | |

| Synonyms | Methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate, 5-Oxo-1-(phenylmethyl)proline methyl ester | [1] |

Spectroscopic Data:

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Interpretation |

| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons (as two doublets due to chirality at C2, around 4.5-5.0 ppm), the methoxy protons of the ester (a singlet around 3.7 ppm), and the diastereotopic methylene protons of the pyrrolidinone ring. |

| ¹³C NMR | The spectrum will display signals for the carbonyl carbons of the lactam and the ester (around 170-175 ppm), the aromatic carbons of the benzyl group (127-137 ppm), the benzylic methylene carbon (around 45-50 ppm), the methoxy carbon (around 52 ppm), and the carbons of the pyrrolidinone ring. |

| Mass Spec. | The molecular ion peak (M+) is expected at m/z = 233. A prominent fragment is often observed at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Other fragments may arise from the loss of the methoxycarbonyl group or cleavage of the pyrrolidinone ring.[4] |

| FT-IR | The spectrum will exhibit strong absorption bands for the C=O stretching vibrations of the lactam (around 1680-1700 cm⁻¹) and the ester (around 1730-1750 cm⁻¹).[5][6][7][8] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the target compound is typically achieved through a two-step process starting from L-pyroglutamic acid: esterification followed by N-benzylation. The following protocol describes the synthesis of the racemic mixture.

Sources

- 1. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | C13H15NO3 | CID 10998904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

The 5-Oxopyrrolidine Scaffold: A Versatile Core for Modulating Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the 5-Oxopyrrolidine Core

The 5-oxopyrrolidine, also known as the 2-pyrrolidinone ring, is a privileged five-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1] This structural motif is a cornerstone in a variety of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[2][3] Its appeal lies in its synthetic tractability, allowing for facile derivatization at multiple positions, and its ability to serve as a versatile scaffold for presenting pharmacophoric features in a defined three-dimensional space.[1] This guide provides a comprehensive overview of the diverse biological activities of 5-oxopyrrolidine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for their biological evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 5-oxopyrrolidine scaffold has emerged as a promising framework for the development of novel anticancer agents.[4][5] A variety of derivatives have demonstrated potent cytotoxic effects against several cancer cell lines, with some exhibiting promising selectivity for cancer cells over non-cancerous cells.[2]

A notable study focused on the synthesis of 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties.[2] These compounds were evaluated for their in vitro anticancer activity against the A549 human lung adenocarcinoma cell line.[2][6] The results indicated a strong structure-dependent anticancer activity.[2] Specifically, bis-hydrazone derivatives demonstrated the most potent anticancer activity among the tested compounds.[2]

Key Insights into Anticancer Activity:

-

Structural Modifications: The introduction of different substituents on the 5-oxopyrrolidine core significantly influences anticancer potency. For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed high anticancer activity in an A549 human pulmonary cancer cell culture model.[6]

-

Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent at the N-1 position and modifications at the C-3 position of the pyrrolidinone ring are crucial for anticancer activity. For example, hydrazones containing heterocyclic fragments exhibited higher anticancer activity compared to those with aromatic moieties.[2]

-

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some are believed to exert their anticancer effects through the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[7] Molecular docking studies have been employed to understand the interactions between these derivatives and the active sites of target proteins.[7]

Quantitative Data on Anticancer Activity

| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric (e.g., % viability at 100 µM) | Reference |

| Compound 21 | Bis-hydrazone with 5-nitrothienyl moieties | A549 | High anticancer activity | [2] |

| Compounds 18-22 | Azole, diazole, and hydrazone derivatives | A549 | Potent anticancer activity | [2][4] |

| 5-fluorobenzimidazole derivative | Benzimidazole derivative | A549 | High anticancer activity | [6][8] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of 5-oxopyrrolidine derivatives on cancer cell lines.

-

Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The 5-oxopyrrolidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the cell culture medium. The cells are then treated with the compounds for a specified period (e.g., 24 hours).[6]

-

MTT Assay: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) values are determined.

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[9] 5-Oxopyrrolidine derivatives have demonstrated considerable promise as a scaffold for the development of new antimicrobials, particularly against Gram-positive bacteria.[8]

Research has shown that certain 5-oxopyrrolidine derivatives exhibit potent and selective activity against MDR Staphylococcus aureus (MRSA) strains, including those resistant to linezolid and tedizolid.[2][4]

Key Insights into Antimicrobial Activity:

-

Spectrum of Activity: Many synthesized 5-oxopyrrolidine derivatives show selective activity against Gram-positive bacteria, with little to no activity against Gram-negative pathogens.[2]

-

Potent Derivatives: A hydrazone derivative bearing a 5-nitrothien-2-yl moiety has been identified as a particularly potent agent against various MDR S. aureus strains.[10] Another study highlighted a hydrazone with a benzylidene moiety that showed strong inhibition of S. aureus.[11]

-

Biofilm Disruption: Some derivatives have also shown the ability to disrupt bacterial biofilms, which are notoriously difficult to eradicate.[10][11] For instance, a 5-nitrothienylhydrazone demonstrated excellent results in disrupting S. aureus and E. coli biofilms.[10][11]

Quantitative Data on Antimicrobial Activity

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl fragment | S. aureus | <7.8 | [10][11] |

| Hydrazone with benzylidene moiety | S. aureus | 3.9 | [10][11] |

| 5-Fluorobenzimidazole derivative | Methicillin-resistant S. aureus | Four-fold stronger than clindamycin | [6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of 5-oxopyrrolidine derivatives against bacterial strains.

-

Bacterial Culture: Prepare an overnight culture of the target bacterial strain in a suitable broth medium.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Serial Dilution: Prepare a two-fold serial dilution of the 5-oxopyrrolidine derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, 5-oxopyrrolidine derivatives have shown potential in modulating inflammatory responses and exhibiting neuroprotective effects, making them interesting candidates for treating neurodegenerative diseases like Alzheimer's.[12][13]

Anti-inflammatory Potential

A series of 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for their anti-inflammatory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[12] Certain derivatives showed promising inhibitory activity against these enzymes, which are implicated in inflammatory processes.[12]

Neuroprotective Effects in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles, leading to neuronal loss and cognitive decline.[14] Some 5-oxopyrrolidine derivatives have been investigated for their potential to combat this disease through multiple mechanisms.

-

Acetylcholinesterase (AChE) Inhibition: A key therapeutic strategy for Alzheimer's is to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[14] A series of novel oxopyrrolidines were synthesized and found to have good inhibitory activity against AChE.[13] One compound, ethyl 2-(2-(2,6-dimethylphenylcarbamoyl)-5-oxopyrrolidin-1-yl)acetate, showed higher activity than the standard drug donepezil.[13]

-

Inhibition of β-Amyloid Protein Aggregation: Another crucial target in Alzheimer's is the aggregation of Aβ protein.[13] A specific 5-oxopyrrolidine derivative, 1-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, displayed significant activity against β42 protein aggregation, surpassing that of donepezil.[13]

Potential Signaling Pathway Involvement in Neuroprotection

The neuroprotective effects of various compounds are often mediated through complex signaling pathways. While the specific pathways for many 5-oxopyrrolidine derivatives are still being elucidated, a general neuroprotective signaling pathway often involves the activation of pro-survival kinases and the inhibition of apoptotic pathways.

Caption: A potential neuroprotective signaling pathway modulated by 5-oxopyrrolidine derivatives.

Conclusion and Future Perspectives

The 5-oxopyrrolidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties, underscore the significant potential of this heterocyclic core. The ease of synthetic modification allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective drug candidates.

Future research in this area should focus on several key aspects:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways involved in the biological activities of these derivatives is crucial for their further development.

-

In Vivo Studies: While many promising results have been obtained in vitro, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Expansion of Chemical Diversity: The synthesis and screening of new libraries of 5-oxopyrrolidine derivatives with even greater structural diversity could lead to the discovery of compounds with novel biological activities or improved properties.

References

-

ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

Kauno Technologijos Universitetas. (n.d.). Synthesis and antibacterial activity of novel 3-substituted 1-(2-methyl-5- nitrophenyl)-5-oxopyrrolidine derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 977. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals (Basel), 16(5), 668. Retrieved from [Link]

-

Kaunas University of Technology. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. Retrieved from [Link]

-

Ovid. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and …. Retrieved from [Link]

-

Kaunas University of Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemine Technologija, 2(68). Retrieved from [Link]

-

PubMed. (2017). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. Bioorganic Chemistry, 76, 1-9. Retrieved from [Link]

-

PubMed Central. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Pharmaceuticals (Basel), 17(4), 438. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Retrieved from [Link]

-

ResearchGate. (n.d.). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against.... Retrieved from [Link]

-

PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 977. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5003. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 989. Retrieved from [Link]

-

PubMed. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 989. Retrieved from [Link]

-

PubMed. (2020). Natural Anti-inflammatory Compounds as Drug Candidates in Alzheimer's Disease. Current Drug Targets, 21(16), 1639-1650. Retrieved from [Link]

-

MDPI. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 27(23), 8346. Retrieved from [Link]

-

MDPI. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Molecules, 28(14), 5483. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug Candidates for the Treatment of Alzheimer’s Disease: New Findings from 2021 and 2022 [mdpi.com]

A Technical Guide to 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives as Novel Neuroprotective Agents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. Key pathological drivers include glutamate-induced excitotoxicity and oxidative stress, making them critical targets for therapeutic intervention.[1][2][3] The pyrrolidone chemical scaffold has historically shown promise in the development of nootropic and neuroprotective agents.[4][5] This guide provides an in-depth technical analysis of a novel series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which have demonstrated significant neuroprotective activity. A lead compound, designated 12k , has been identified as a potent agent against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[6] Mechanistic studies reveal that its protective effects are mediated through the attenuation of Ca²⁺ influx and suppression of NR2B-NMDA receptor upregulation.[6] Furthermore, compound 12k exhibits excellent metabolic stability and has been shown to improve learning and memory in in vivo models, positioning it as a promising candidate for further preclinical and clinical development.[6] This document details the rationale, synthesis, mechanism of action, and essential protocols for the evaluation of this promising class of neuroprotective agents.

Part 1: The Landscape of Neurodegeneration and Rationale for Intervention

The Therapeutic Challenge

Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease are marked by a relentless decline in neuronal health, leading to severe cognitive and motor impairments.[1][3] The complexity of these diseases, involving multiple pathological pathways, has hampered the development of effective treatments.[7][8] A growing body of evidence suggests that common mechanisms, including excitotoxicity and oxidative stress, are central to neuronal cell death across various conditions, offering a strategic point for therapeutic intervention.[3][7]

Core Pathogenic Pathways

-

Glutamate Excitotoxicity: Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for normal synaptic transmission. However, its excessive activation of receptors, particularly the N-methyl-D-aspartic acid (NMDA) receptor, leads to a pathological cascade known as excitotoxicity.[9][10] This process involves a massive influx of extracellular Ca²⁺, which in turn activates degradative enzymes, promotes the generation of reactive oxygen species (ROS), and ultimately triggers apoptotic and necrotic cell death pathways.[9][10] Targeting the NMDA receptor, specifically subunits like NR2B, represents a key strategy for mitigating this damage.[6]

-

Oxidative Stress: The brain's high oxygen consumption and lipid-rich composition make it exceptionally vulnerable to oxidative damage from ROS.[1] Oxidative stress arises from an imbalance between ROS production and the brain's antioxidant defenses, leading to damage of lipids, proteins, and nucleic acids.[1][11] This damage is a hallmark of many neurodegenerative diseases and is closely intertwined with other pathological processes like excitotoxicity and neuroinflammation.[3][12]

The Pyrrolidinone Scaffold: A Foundation for Neurotherapeutics

The pyrrolidone (or 2-oxopyrrolidine) chemical family has been a subject of neuropharmacological research for decades.[4] Beginning with the development of piracetam, this class of compounds became known for its "nootropic" or cognitive-enhancing effects.[4] Subsequent research has expanded their potential applications to include neuroprotection and anticonvulsant activities, with compounds like levetiracetam becoming major antiepileptic drugs.[4][13] The versatility and favorable safety profile of this scaffold make it an attractive starting point for the design of novel agents targeting complex neurological disorders.[4][5]

Part 2: Lead Identification and Structure-Activity Relationship (SAR)

Design and Synthesis Rationale

The design of the 1-benzyl-5-oxopyrrolidine-2-carboximidamide series was predicated on creating novel molecules capable of interfering with the excitotoxic cascade. The core pyrrolidinone structure provides a proven CNS-active scaffold, while the benzyl and carboximidamide moieties were introduced to explore and optimize interactions with the target, later identified as the NR2B subunit of the NMDA receptor.[6]

The synthesis of these derivatives generally follows established organic chemistry principles. A common approach involves the reaction of a substituted benzylamine with a suitable pyroglutamic acid derivative, followed by chemical modification to install the carboximidamide group. The specific synthetic route allows for the systematic variation of substituents on the benzyl ring to enable a thorough structure-activity relationship (SAR) analysis.

Structure-Activity Relationship (SAR) Analysis

An in vitro assay measuring protection against NMDA-induced cytotoxicity was used to screen the synthesized compounds. The results demonstrate clear SAR trends that are critical for guiding future optimization efforts. Modifications to the substitution pattern on the benzyl ring significantly impacted neuroprotective potency.

| Compound ID | Benzyl Ring Substitution | Neuroprotective Activity (vs. NMDA-induced toxicity) |

| 12a | 4-H | Moderate |

| 12d | 4-F | Moderate-High |

| 12g | 4-Cl | High |

| 12j | 3,4-diCl | High |

| 12k | 4-CF₃ | Very High (Lead Compound) |

| Ifenprodil | Reference Compound | High |

| (Data synthesized from findings presented in the primary literature[6]) |

The analysis indicates that introducing electron-withdrawing groups at the 4-position of the benzyl ring generally enhances neuroprotective activity. The trifluoromethyl (-CF₃) group in compound 12k conferred the highest potency, even surpassing the reference compound, ifenprodil.[6] This suggests that electronic and steric factors at this position are crucial for optimal binding and efficacy.

Part 3: Mechanism of Action: Targeting the NR2B-NMDA Receptor

Unraveling the Protective Mechanism of Compound 12k

Further investigation into the lead compound 12k revealed a multi-faceted mechanism centered on the NMDA receptor. The primary drivers of its neuroprotective effects are:

-

Attenuation of Ca²⁺ Influx: Compound 12k was shown to directly reduce the influx of calcium into neurons following NMDA receptor stimulation.[6] By blocking this primary excitotoxic trigger, it prevents the activation of downstream cell death machinery.

-

Suppression of NR2B Upregulation: Chronic or excessive NMDA stimulation can lead to an upregulation of the NR2B subunit, sensitizing the neuron to further excitotoxic insults. Compound 12k was found to suppress this pathological upregulation, suggesting it may help restore homeostatic receptor expression.[6]

Molecular docking studies further support these findings, indicating that compound 12k fits effectively into the binding site of the NR2B-NMDA receptor complex.[6]

Visualizing the Signaling Pathway

The following diagram illustrates the excitotoxicity pathway and the proposed points of intervention by compound 12k .

Caption: NMDA receptor-mediated excitotoxicity and inhibition by Compound 12k.

Part 4: Preclinical Evaluation: Methodologies and Protocols

The successful evaluation of novel neuroprotective agents requires a robust and phased approach, moving from high-throughput in vitro screening to more complex in vivo functional assessments.

In Vitro Assessment: NMDA-Induced Cytotoxicity Assay

Causality: This initial screen is essential to confirm the compound's direct protective effect on neurons against a specific insult (NMDA-induced excitotoxicity). It is a rapid, cost-effective method to quantify potency (e.g., EC₅₀) and rank compounds from a synthesized library, as demonstrated in the SAR analysis.[14] Using a neuronal cell line like SH-SY5Y provides a consistent and reproducible model system.[15][16]

Protocol: Step-by-Step Methodology

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Plating:

-

Seed the SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of the test compounds (e.g., 12k ) and the reference compound (e.g., Ifenprodil) in serum-free medium.

-

Remove the culture medium from the wells and replace it with medium containing the test compounds at various concentrations.

-

Incubate for 2 hours to allow for compound uptake.

-

-

NMDA-Induced Injury:

-

Prepare a solution of 100 µM NMDA in serum-free medium.

-

Add the NMDA solution to all wells except the "vehicle control" group.

-

Incubate the plate for 24 hours to induce excitotoxic cell death.[17]

-

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control group.

-

Plot a dose-response curve and determine the EC₅₀ value for each compound.

-

Workflow Visualization

Caption: Standard workflow for in vitro neuroprotection screening assay.

In Vivo Assessment: Scopolamine-Induced Cognitive Impairment Model

Causality: After confirming in vitro efficacy, it is crucial to determine if the compound can cross the blood-brain barrier and exert a functional effect on cognition in a living organism. The scopolamine-induced amnesia model is a well-established pharmacological model for screening agents with potential anti-amnesic and cognitive-enhancing properties, relevant for conditions like Alzheimer's disease.[18][19] Behavioral tests like the Morris Water Maze (MWM) provide a quantitative measure of spatial learning and memory.

Protocol: Step-by-Step Methodology

-

Animal Acclimatization:

-

Use adult male C57BL/6 mice.

-

House the animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Allow for at least one week of acclimatization before experiments begin.

-

-

Drug Administration:

-

Dissolve the test compound (e.g., 12k ) in a suitable vehicle (e.g., saline with 0.5% Tween 80).

-

Administer the compound via oral gavage (p.o.) or intraperitoneal injection (i.p.) at predetermined doses (e.g., 5, 10, 20 mg/kg) daily for the duration of the experiment.

-

-

Induction of Amnesia:

-

30 minutes after compound administration, inject scopolamine (1 mg/kg, i.p.) to induce cholinergic dysfunction and memory impairment. The control group receives a vehicle injection.

-

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase (Days 1-4):

-

30 minutes after scopolamine injection, place the mouse into a circular pool of opaque water containing a hidden escape platform.

-

Allow the mouse 60 seconds to find the platform. If it fails, guide it to the platform.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

Perform four trials per day for four consecutive days.

-

-

Probe Trial (Day 5):

-

Remove the escape platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

-

-

-

Data Analysis:

-

Analyze escape latency during the acquisition phase using a two-way ANOVA.

-

Analyze probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

-

A significant improvement in these parameters in the compound-treated group compared to the scopolamine-only group indicates cognitive enhancement.

-

Workflow Visualization

Caption: Workflow for in vivo evaluation of cognitive enhancement effects.

Part 5: Conclusion and Future Directions

The 1-benzyl-5-oxopyrrolidine-2-carboximidamide class of compounds, particularly the lead candidate 12k , represents a significant advancement in the search for novel neuroprotective agents. The clear structure-activity relationship, potent efficacy against NMDA-induced excitotoxicity, and promising in vivo cognitive-enhancing effects establish this series as a high-priority for further development.[6]

Key Next Steps:

-

Comprehensive ADME/Tox Profiling: Detailed studies on absorption, distribution, metabolism, excretion, and toxicology are required to assess the drug-like properties and safety profile of 12k . The initial finding of good metabolic stability is a positive indicator.[6]

-

Evaluation in Disease-Relevant Models: The efficacy of 12k should be tested in more complex, chronic models of neurodegeneration, such as transgenic mouse models of Alzheimer's disease (e.g., 5xFAD or APP/PS1) or ischemic stroke models (e.g., transient middle cerebral artery occlusion, MCAO).[20][21]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the compound's concentration in the brain and its therapeutic effect is essential for determining an optimal dosing regimen for future clinical trials.

-

Target Engagement Studies: Utilizing techniques like positron emission tomography (PET) with a specific ligand could confirm that the compound engages the NR2B-NMDA receptor target in the brain at therapeutic doses.

References

- Walsh Medical Media. Oxidative Stress in Neurodegeneration: Role of Biomarkers and Exploring Therapeutic Interventions.

- PubMed. Multiple Pathways of Neuroprotection Against Oxidative Stress and Excitotoxic Injury in Immature Primary Hippocampal Neurons.

- PubMed. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection.

- Semantic Scholar. Oxidative Stress in Neurodegenerative Diseases: Mechanisms and Therapeutic Perspectives.

- PubMed. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents.

- PubMed. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.

- PubMed Central. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases.

- PubMed Central. Oxidative stress in neurodegenerative diseases.

- ResearchGate. (PDF) Oxidative Stress in Neurodegenerative Diseases: Mechanisms and Therapeutic Perspectives.

- Oxford Academic. Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants.

- PubMed. Pyrrolidone derivatives.

- PubMed Central. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases.

- PubMed Central. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.

- MDPI. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection.

- NCBI. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.

- Frontiers. Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies.

- Benchchem. In Vitro Neuroprotection Assay Using Eleutheroside C.

- PubMed. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.

- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.

- ResearchGate. What is the best in vivo model for testing potential anti-amyloid-ß drugs?.

- MDPI. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.

- PubMed. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.

- In vivo study of human neural activity offers neurological condition insight.

- Frontiers. In vitro Model Systems for Studies Into Retinal Neuroprotection.

- OUCI. Exploring the Pivotal Role of Pyrrolidine Ring in Search of Multipotent Agents in Neurodegenerative Diseases.

- ResearchGate. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Pivotal Role of Pyrrolidine Ring in Search of Multipotent Agents in Neurodegenerative Diseases [ouci.dntb.gov.ua]

- 6. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Oxidative Stress in Neurodegenerative Diseases: Mechanisms and Therapeutic Perspectives | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application